2-amino-6-bromo-4-chlorophenol hydrochloride
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Overview
Description
2-Amino-6-bromo-4-chlorophenol hydrochloride is an organic compound with the molecular formula C6H5BrClNO·HCl It is a derivative of phenol, substituted with amino, bromo, and chloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-bromo-4-chlorophenol hydrochloride typically involves multi-step reactions starting from phenol derivatives. One common method includes:
Nitration: Phenol undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Halogenation: Bromination and chlorination are performed to introduce bromo and chloro substituents at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-4-chlorophenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove halogen substituents.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dehalogenated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with new functional groups.
Scientific Research Applications
2-Amino-6-bromo-4-chlorophenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-amino-6-bromo-4-chlorophenol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino, bromo, and chloro groups can participate in hydrogen bonding, halogen bonding, and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-6-chlorophenol
- 4-Amino-3-bromo-2-chloropyridine
Uniqueness
2-Amino-6-bromo-4-chlorophenol hydrochloride is unique due to the specific combination of amino, bromo, and chloro substituents on the phenol ring. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
2-amino-6-bromo-4-chlorophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO.ClH/c7-4-1-3(8)2-5(9)6(4)10;/h1-2,10H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHSTHXNVNNCSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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